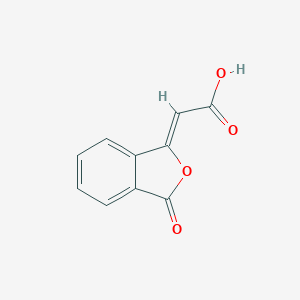

2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid

Description

Properties

IUPAC Name |

(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMGDVJBAWUUDZ-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073342 | |

| Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-57-1 | |

| Record name | delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALIDENEACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a modified Perkin condensation, a classic organic reaction, which has been adapted for the specific reactivity of phthalic anhydride. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Significance

2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, also known as 3-carboxymethylenephthalide, possesses a unique chemical architecture featuring a phthalide core with an exocyclic α,β-unsaturated carboxylic acid moiety. This arrangement of functional groups imparts significant reactivity, making it a versatile precursor for the synthesis of more complex heterocyclic systems and polycyclic aromatic compounds. Its derivatives have been explored for their potential biological activities, underscoring the importance of robust and well-understood synthetic routes.

Synthetic Strategy: The Modified Perkin Condensation

The most direct and established method for the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is a variation of the Perkin reaction. The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[1][2][3] In this modified approach, phthalic anhydride serves as the carbonyl component, reacting with acetic anhydride, which provides the necessary α-hydrogens for enolization and subsequent condensation.[1][4]

Mechanistic Insights

The reaction proceeds through a series of well-defined steps, initiated by the formation of an enolate from acetic anhydride. The causality behind the choice of reagents and conditions is crucial for the success of the synthesis.

-

Enolate Formation: Anhydrous potassium acetate acts as the base, deprotonating acetic anhydride at the α-carbon to form an enolate ion. The use of the salt of the corresponding acid anhydride is a hallmark of the Perkin condensation, preventing unwanted side reactions.

-

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This step leads to the opening of the phthalic anhydride ring and the formation of a new carbon-carbon bond.

-

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by a dehydration step, to form the five-membered lactone ring and the exocyclic double bond. The driving force for this step is the formation of a conjugated system.

-

Hydrolysis: The final product is obtained after hydrolysis of the mixed anhydride intermediate.

The following diagram illustrates the proposed reaction mechanism:

Caption: Proposed mechanism for the Perkin-like condensation of phthalic anhydride and acetic anhydride.

Experimental Protocol

This protocol is a self-validating system, with in-process checks and purification steps designed to ensure the identity and purity of the final product.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |

| Phthalic Anhydride | 85-44-9 | 148.12 | 14.8 g | >99% |

| Acetic Anhydride | 108-24-7 | 102.09 | 30 mL | >98% |

| Potassium Acetate | 127-08-2 | 98.14 | 10 g | >99% |

| Toluene | 108-88-3 | 92.14 | 50 mL | Anhydrous |

| Hydrochloric Acid | 7647-01-0 | 36.46 | ~20 mL | 10% (aq) |

| Ethanol | 64-17-5 | 46.07 | As needed | 95% |

Equipment

-

Three-necked round-bottom flask (250 mL) equipped with a mechanical stirrer, reflux condenser, and a thermometer.

-

Heating mantle.

-

Buchner funnel and filter paper.

-

Beakers and Erlenmeyer flasks.

-

Melting point apparatus.

-

Infrared (IR) spectrometer.

-

Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask, place phthalic anhydride (14.8 g, 0.1 mol), anhydrous potassium acetate (10 g, 0.1 mol), and acetic anhydride (30 mL, 0.3 mol).

-

Reaction Execution: Heat the mixture with stirring in a heating mantle to 180-190 °C for 3-4 hours. The reaction mixture will become a dark, viscous liquid.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to about 100 °C.

-

Carefully add 100 mL of water to the flask to hydrolyze the excess acetic anhydride and dissolve the potassium acetate.

-

Boil the mixture for 15 minutes to ensure complete hydrolysis and dissolution of the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with 10% hydrochloric acid until the pH is approximately 2-3. The product will precipitate as a crystalline solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

-

-

Purification:

-

Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid as pale yellow needles.

-

Dry the purified product in a desiccator over anhydrous calcium chloride.

-

Characterization

-

Melting Point: 242-248 °C (with decomposition).[5]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks for the C=O stretching of the lactone and carboxylic acid, and C=C stretching of the exocyclic double bond.

-

¹H NMR Spectroscopy (DMSO-d₆, δ): Signals corresponding to the aromatic protons, the vinylic proton, and the carboxylic acid proton.

-

¹³C NMR Spectroscopy (DMSO-d₆, δ): Resonances for the carbonyl carbons, aromatic carbons, and the carbons of the exocyclic double bond and carboxylic acid.

Process Flow Diagram

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid.

Trustworthiness and Self-Validation

The integrity of this protocol relies on the clear and observable transitions at each stage. The initial dark, viscous reaction mixture is a positive indicator of the condensation reaction proceeding. The precipitation of a solid upon acidification is a critical validation step, confirming the formation of a water-insoluble product from the water-soluble salt. Finally, the purification by recrystallization and subsequent characterization by melting point and spectroscopic methods provide definitive proof of the product's identity and purity, ensuring the reliability of the synthesis.

A related condensation of phthalic anhydride with tert-butyl acetoacetate in the presence of triethylamine and acetic anhydride also yields a product with the characteristic exocyclic double bond, further validating the feasibility of this type of transformation.[6][7]

Conclusion

The modified Perkin condensation of phthalic anhydride and acetic anhydride provides a reliable and scalable method for the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the pure product. This guide serves as a foundational resource for the synthesis of this important chemical intermediate, enabling further exploration of its applications in drug discovery and materials science.

References

-

A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

-

Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. [Link]

-

tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. MDPI. [Link]

-

Condensation of phthalic anhydride with acetoacetic and malonic ester. NASA Technical Reports Server (NTRS). [Link]

-

Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. [Link]

-

Preparation of Phthalimide. BYJU'S. [Link]

-

Perkin condensation. YouTube. [Link]

-

Perkin Reaction. Cambridge University Press. [Link]

-

Perkin reaction. Wikipedia. [Link]

-

(PDF) tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. ResearchGate. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 5. The Synthesis of Terephthalic Acid from Phthalic Anhydride | CoLab [colab.ws]

- 6. tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Carboxymethylenephthalide

Abstract

3-Carboxymethylenephthalide, also known as (E)-2-(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)acetic acid, is a key heterocyclic compound belonging to the phthalide family. Phthalide derivatives are prevalent in numerous natural products and serve as valuable precursors in the synthesis of biologically active molecules.[1] This guide provides a comprehensive overview of a robust synthetic protocol for 3-carboxymethylenephthalide, delves into the underlying reaction mechanism, and details the essential analytical techniques required for its thorough characterization. Designed for researchers, medicinal chemists, and drug development professionals, this document offers both theoretical insights and practical, step-by-step methodologies to ensure successful synthesis and validation.

Introduction: The Significance of 3-Carboxymethylenephthalide

Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds characterized by a γ-lactone fused to a benzene ring.[1] Their derivatives are of significant interest due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. 3-Carboxymethylenephthalide is a particularly valuable intermediate. Its exocyclic double bond and carboxylic acid functionality provide reactive handles for further chemical modification, making it a versatile building block in the synthesis of more complex molecules and potential pharmaceutical agents.

The core challenge in its synthesis lies in controlling the regioselectivity of the condensation reaction to form the exocyclic double bond at the 3-position of the phthalide ring. This guide will focus on a classic and reliable method, the Perkin condensation, which addresses this challenge effectively.

Synthesis of 3-Carboxymethylenephthalide via Modified Perkin Condensation

The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[2][3] A modification of this reaction, using phthalic anhydride and malonic acid in the presence of a tertiary amine base, provides an efficient route to 3-carboxymethylenephthalide.

Causality Behind Experimental Choices

-

Reactants : Phthalic anhydride serves as the electrophilic precursor for the phthalide ring system. Malonic acid provides the two-carbon "methylene" and "carboxy" units. Its active methylene group (a carbon flanked by two carbonyls) is readily deprotonated to form a nucleophilic carbanion.

-

Catalyst/Base : Triethylamine is used as a base. Unlike the traditional Perkin reaction which uses the salt of the anhydride, triethylamine is a strong enough organic base to deprotonate malonic acid, initiating the reaction, but mild enough to minimize side reactions that can occur at higher temperatures with harsher bases.[4]

-

Solvent : Acetic anhydride can be used as a solvent and also acts as a dehydrating agent, helping to drive the final condensation step that forms the double bond.[4] However, other high-boiling solvents can also be employed.

Reaction Mechanism

The reaction proceeds through several key steps, beginning with the formation of a nucleophile from malonic acid, which then attacks the phthalic anhydride ring. This is followed by intramolecular cyclization and dehydration to yield the final product.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS 4743-57-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and materials science, the precise characterization of novel organic molecules is a foundational pillar upon which all subsequent research is built. This guide provides a detailed examination of the physical and chemical properties of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS No. 4743-57-1). This compound, a derivative of phthalic anhydride, possesses a unique structural motif combining a lactone, a carboxylic acid, and a conjugated system, suggesting potential applications as a synthetic intermediate or a pharmacologically active agent.

As a Senior Application Scientist, this document is structured not as a rigid data sheet, but as a logical workflow. It moves from basic identification and physicochemical parameters to the detailed analytical methodologies required for its complete characterization, providing the "why" behind the "how." Every protocol is presented as a self-validating system, ensuring that researchers can confidently generate reliable and reproducible data.

Section 1: Chemical Identity and Core Properties

The initial step in evaluating any compound is to establish its fundamental identity and key physical constants. These data points are critical for handling, formulation, and predicting behavior in various systems.

Chemical Structure:

-

IUPAC Name: 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)acetic acid[1]

-

Synonyms: 3-Carboxymethylenephthalide, Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-[2]

-

CAS Number: 4743-57-1

The structure features a phthalide core linked to an acetic acid moiety via an exocyclic double bond. This arrangement results in a planar, rigid system with significant electronic conjugation, which is expected to influence its optical properties, reactivity, and biological interactions.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Solid | [4] |

| Melting Point | 242-248 °C (with decomposition) | [2] |

| Boiling Point | 362.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.612 g/cm³ (Predicted) | [2] |

| Flash Point | 151 °C (Predicted) | [2] |

| LogP (XLogP3) | 1.28 | [2] |

Note: Some properties are predicted and should be experimentally verified.

Section 2: Experimental Determination of Physicochemical Properties

This section details the authoritative, step-by-step protocols for the experimental verification of the compound's key properties. The choice of method is grounded in established international guidelines to ensure data integrity and regulatory compliance.

Melting Point Determination (OECD 102)

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities. The capillary method is a standard and reliable technique.[5][6][7][8]

Methodology: Capillary Method in a Metal Block Apparatus

-

Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating Protocol: Initiate heating at a rapid rate (e.g., 10-20 °C/min) to approach the expected melting point (~245 °C).

-

Observation: Reduce the heating rate to 1-2 °C/min approximately 15 °C below the expected melting point.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

-

Reporting: The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow. The reported value of 242-248 °C suggests decomposition may be occurring simultaneously with melting, a common observation for complex organic molecules.[2]

Expert Insight: The observation of decomposition during melting is a crucial piece of data. It informs stability studies and indicates that thermal stress during processing or storage could lead to degradation. Techniques like Differential Scanning Calorimetry (DSC), also described in OECD 102, can provide more quantitative data on the energetics of this melt/decomposition process.[6][7]

Water Solubility (OECD 105)

Solubility is a cornerstone of drug development, dictating bioavailability and formulation strategies. Given the compound's LogP of 1.28 and the presence of a carboxylic acid group, it is expected to have low but measurable aqueous solubility. The Flask Method is appropriate for substances with solubility > 10⁻² g/L.[9][10][11][12][13]

Methodology: Flask Method

-

System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance). Add an excess amount of the compound to a flask containing the buffer.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time to saturation.[11]

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not bind the analyte) to separate the saturated aqueous solution from the undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The process should be repeated to ensure reproducibility. It is also critical to confirm that the solid material remains unchanged during the experiment, which can be checked by analyzing the solid residue post-experiment.

Caption: Workflow for Solubility Determination (OECD 105 Flask Method).

Section 3: Analytical Characterization and Purity Assessment

Beyond fundamental properties, a robust analytical package is required to confirm structural integrity and quantify purity. While specific spectral data for CAS 4743-57-1 is not widely published, this section outlines the definitive protocols for its acquisition and interpretation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[14] It separates the main compound from any impurities, allowing for precise quantification.

Methodology: Reverse-Phase HPLC with UV Detection

-

System Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous solvent (A: 0.1% trifluoroacetic acid in water) and an organic solvent (B: 0.1% trifluoroacetic acid in acetonitrile).

-

Detector: Diode Array Detector (DAD) or UV detector set to a wavelength of maximum absorbance for the compound.

-

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.

-

Data Processing:

-

Integrate all peaks in the resulting chromatogram.

-

Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[15]

-

-

Trustworthiness: For authoritative results, peak purity should be assessed using a DAD to confirm that the main peak is spectrally homogenous.[15] The method should be validated against a reference standard if available.

Structural Confirmation by Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. A ¹H NMR spectrum would reveal the number of distinct protons, their connectivity (via spin-spin coupling), and their chemical environment. A ¹³C NMR spectrum would show the number of unique carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For this molecule, characteristic peaks would be expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the conjugated C=O stretches of the lactone and carboxylic acid (~1680-1750 cm⁻¹), and C=C stretches of the aromatic ring and alkene (~1500-1650 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the confirmation of the molecular formula (C₁₀H₆O₄). The fragmentation pattern can further corroborate the proposed structure.

Water Content by Karl Fischer Titration

Water is a common impurity in solid samples and can significantly affect stability and reactivity. Karl Fischer titration is a highly specific and accurate method for water determination.[3][16][17]

Methodology: Volumetric Karl Fischer Titration

-

Apparatus: A calibrated Karl Fischer titrator.

-

Solvent Preparation: The titration vessel is filled with a suitable anhydrous solvent (e.g., methanol). The solvent is pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.

-

Sample Analysis: A precisely weighed amount of the solid compound is quickly added to the vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with the water present in the sample. The endpoint is detected potentiometrically.[17]

-

Calculation: The volume of titrant used is directly proportional to the amount of water in the sample, which is calculated based on the pre-determined titer of the reagent.

Caption: A comprehensive workflow for analytical characterization.

Section 4: Safety and Handling

Given its structural similarity to phthalic anhydride, 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid should be handled with appropriate caution. Phthalic anhydride and its derivatives can be irritants to the skin, eyes, and respiratory tract.[18][19][20][21][22]

-

Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[18][21]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][19] Avoid creating dust.[22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as the anhydride moiety may be susceptible to hydrolysis.[18][19]

-

First Aid:

Conclusion

This guide provides a comprehensive overview of the known physicochemical properties of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS 4743-57-1) and outlines the authoritative experimental protocols required for its full characterization. By integrating established data with validated, step-by-step methodologies, this document serves as a practical resource for scientists engaged in synthesis, quality control, and drug development. Adherence to these protocols will ensure the generation of high-quality, reliable data, forming a solid foundation for further research and application of this promising molecule.

References

- Matrix Fine Chemicals. (n.d.). 2-(3-OXO-1,3-DIHYDROISOBENZOFURAN-1-YLIDEN)ACETICACID.

- 3B Scientific Corporation. (n.d.). Product Information: CAS 4743-57-1.

- Chemiis. (n.d.). Phthalic Anhydride: Applications, Properties, and Safety Guidelines.

- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.

- Slideshare. (n.d.). Moisture content determination by karl fischer titration.

- Wikipedia. (n.d.). Karl Fischer titration.

- Thirumalai Chemicals Limited. (n.d.). Safety Data Sheet: Phthalic Anhydride.

- AK Scientific, Inc. (n.d.). Product Information: 4743-57-1.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Chemius. (n.d.). Phthalic Anhydride (PA) Safety Data Sheet.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Central Drug House (P) Ltd. (n.d.). Phthalic Anhydride MATERIAL SAFETY DATA SHEET.

- YesWeLab. (2025, June 13). OECD 102: Melting Point Methodology and Analysis.

- Fisher Scientific. (n.d.). Safety Data Sheet: Phthalic anhydride.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- JoVE. (2020, March 26). Video: Boiling Points - Procedure.

- Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C.

- Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval.

- Official Journal of the European Communities. (n.d.). A1. MELTING/FREEZING TEMPERATURE.

- EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range.

- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.

- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.

- OECD. (n.d.). Test No. 102: Melting Point/ Melting Range.

- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.

- EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility.

- Situ Biosciences. (n.d.). OECD 105 – Water Solubility.

- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.

- ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Echemi. (n.d.). 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid.

Sources

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. echemi.com [echemi.com]

- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. OECD 102: Melting Point Methodology and Analysis - YesWeLab [blog.yeswelab.fr]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. laboratuar.com [laboratuar.com]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. moravek.com [moravek.com]

- 15. torontech.com [torontech.com]

- 16. Moisture content determination by karl fischer titration | PPTX [slideshare.net]

- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 18. chemiis.com [chemiis.com]

- 19. thirumalaichemicals.com [thirumalaichemicals.com]

- 20. Mobile [my.chemius.net]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. westliberty.edu [westliberty.edu]

2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid mechanism of formation

An In-Depth Technical Guide to the Formation of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid

Abstract: This technical guide provides a comprehensive examination of the formation mechanism of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, a prominent member of the phthalide class of compounds. Phthalides, or isobenzofuranones, are core structural motifs in numerous natural products and synthetic molecules of biological importance.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering deep insights into the reaction's mechanistic underpinnings, the rationale behind experimental design, and a validated protocol for its synthesis. We will dissect the key condensation reaction, explore the roles of catalysts and reagents, and provide detailed procedural and analytical guidance.

Introduction: The Significance of the Phthalide Core

The isobenzofuranone structure, commonly referred to as a phthalide, is a γ-lactone fused to a benzene ring.[1] This heterocyclic system is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities. The specific molecule of interest, 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (also known as 3-Carboxymethylenephthalide), features an exocyclic double bond conjugated with both the lactone carbonyl and the carboxylic acid group, creating a unique electronic and structural profile for further chemical modification or biological interaction.

Understanding the formation of this ylidene-substituted phthalide is crucial for the synthesis of novel derivatives and for scaling up production of key intermediates. The primary synthetic route involves a condensation reaction between phthalic anhydride and an active methylene compound, a classic transformation in organic chemistry that warrants a detailed mechanistic exploration.

The Core Mechanism: A Perkin-Type Condensation Pathway

The formation of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is most effectively achieved through a Perkin-like condensation reaction. This process involves the reaction of phthalic anhydride with a C-H acidic compound, such as malonic acid, in the presence of a base catalyst and often a dehydrating agent.

Key Reactants and Reagents

-

Phthalic Anhydride: A cyclic dicarboxylic acid anhydride that serves as the electrophilic component.[3] Its two carbonyl groups are susceptible to nucleophilic attack.

-

Malonic Acid: The archetypal active methylene compound. The two protons on the central carbon are acidic due to the electron-withdrawing effect of the two adjacent carboxylic acid groups.

-

Base Catalyst (e.g., Pyridine, Triethylamine): The base is essential for deprotonating the active methylene compound, generating the required nucleophile (a carbanion/enolate). Its choice can influence reaction rates and yields.

-

Dehydrating Agent (e.g., Acetic Anhydride): Often used to facilitate the final elimination step, driving the equilibrium towards the formation of the thermodynamically stable conjugated product.[4]

The Step-by-Step Mechanism of Formation

The reaction proceeds through several distinct, sequential steps: enolate formation, nucleophilic attack, intramolecular lactonization, and a final dehydration/decarboxylation cascade.

-

Step 1: Enolate Formation: The base (e.g., triethylamine) abstracts an acidic proton from the α-carbon of malonic acid, creating a highly reactive nucleophilic enolate.

-

Step 2: Nucleophilic Acyl Addition: The enolate attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form a carboxylate intermediate.

-

Step 3: Intramolecular Cyclization (Lactonization): The newly formed alkoxide attacks the pendant carboxylic acid group (often activated, for instance, by acetic anhydride to form a mixed anhydride) in an intramolecular fashion. This step forms the five-membered lactone ring characteristic of the phthalide core.

-

Step 4: Elimination Cascade: The intermediate undergoes a base-promoted elimination. This final step involves the loss of a water molecule and a molecule of carbon dioxide (decarboxylation) to generate the stable, conjugated exocyclic double bond. This E1cB-type elimination is the driving force for the formation of the final ylidene product.

Mechanistic Diagram

Sources

The Synthetic Architect's Guide to Isobenzofuranones: A Technical Review of Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antiproliferative, neuroprotective, antidepressant, and antidiabetic properties, making them highly attractive targets in medicinal chemistry and drug discovery.[4][5][6][7][8] This technical guide provides an in-depth exploration of the core synthetic strategies for constructing isobenzofuranone derivatives, focusing on the underlying principles, mechanistic insights, and practical applications that are crucial for researchers in the field.

Part 1: The Ascendancy of Transition Metal Catalysis in Isobenzofuranone Synthesis

Modern synthetic organic chemistry has been revolutionized by the advent of transition-metal catalysis, and the synthesis of isobenzofuranones has been no exception. These methods offer unparalleled efficiency, selectivity, and functional group tolerance, enabling the construction of complex phthalide derivatives from simple and readily available starting materials.

The Power of Palladium: Domino Reactions and Carbonylative Cyclization

Palladium catalysis has proven to be a particularly robust tool for the synthesis of isobenzofuranones. One-pot domino reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, have emerged as a highly efficient strategy. For instance, a domino palladium-catalyzed process can be employed for the synthesis of isobenzofuran-1(3H)-ones from ortho-bromobenzyl alcohols.[9] This approach demonstrates broad substrate scope, accommodating primary, secondary, and tertiary alcohols, and has been successfully applied to the synthesis of the anti-platelet drug n-butyl phthalide.[9]

Another key palladium-catalyzed approach involves the carbonylation of aryl bromides. While traditional methods often rely on toxic and difficult-to-handle carbon monoxide gas, newer methodologies have utilized safer CO surrogates like Mo(CO)6.[10]

Ruthenium and Rhodium-Catalyzed C-H Activation: A Paradigm Shift in Synthesis

The direct functionalization of C-H bonds is a major goal in organic synthesis, as it avoids the need for pre-functionalized starting materials.[11][12][13] Ruthenium and rhodium catalysts have been at the forefront of this revolution, enabling the direct synthesis of phthalides from benzoic acids and alkenes.[14][15]

Ruthenium(II)-catalyzed annulative coupling of benzoic acids with electrophilic alkenes, such as acrylonitriles and acrylic esters, provides a direct route to 3-substituted phthalides.[14] This method often utilizes a co-oxidant like Cu(OAc)₂·H₂O.[14][15] The proposed mechanism involves the coordination of the carboxylate to the ruthenium center, followed by ortho-metalation to form a ruthenacycle. Subsequent alkene insertion and reductive elimination furnish the desired phthalide.[14]

Similarly, rhodium(III) catalysis has been effectively used for the annulative coupling of benzoic acids with alkenes.[14][15][16] These reactions can proceed via a cascade of C-H activation, addition to the alkene, and subsequent intramolecular cyclization.[16] The use of water as a solvent in some rhodium-catalyzed systems highlights the growing importance of green chemistry principles in modern synthesis.[15]

Part 2: Strategic Domino and One-Pot Syntheses for Enhanced Efficiency

The elegance of a synthetic route is often measured by its efficiency and atom economy. Domino and one-pot reactions are prime examples of strategies that minimize purification steps, reduce waste, and streamline the synthesis of complex molecules.

Copper-Catalyzed Domino Processes in Green Solvents

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium and rhodium for certain transformations. An efficient domino one-pot strategy for the synthesis of isobenzofuran-1(3H)-ones utilizes a copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols, followed by an in-situ intramolecular nucleophilic attack and hydrolysis.[17] A key advantage of this method is the use of potassium hexacyanoferrate(II) as a non-toxic cyanide source, avoiding the use of hazardous carbon monoxide gas.[17] Furthermore, conducting the reaction in water as the sole solvent significantly enhances its green credentials.[17][18]

Part 3: Classical and Metal-Free Approaches to Isobenzofuranone Synthesis

While transition-metal catalysis dominates the modern landscape, classical and metal-free methods remain valuable tools in the synthetic chemist's arsenal. These approaches often offer different selectivity profiles and can be advantageous in specific contexts.

Lactonization Strategies from Pre-functionalized Precursors

The direct lactonization of appropriately substituted precursors is a fundamental approach to isobenzofuranone synthesis. For example, the conversion of 2-formyl-arylketones into 3-substituted phthalides can be achieved through a Cannizarro-Tishchenko-type reaction under nucleophilic catalysis or via photochemical conditions.[19] Additionally, the intramolecular lactonization of 2-alkylbenzoic acids can be accomplished electrochemically or through visible-light-driven processes, offering mild and environmentally friendly alternatives.[19]

DBU-Promoted Condensation Reactions

Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can effectively promote the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds to afford C-3 functionalized isobenzofuranones.[4] This method provides a straightforward route to a variety of derivatives with potential antiproliferative activity.[4]

Part 4: Data Presentation and Experimental Protocols

For clarity and comparative analysis, the following tables summarize key quantitative data from representative synthetic methodologies.

Table 1: Comparison of Transition-Metal Catalyzed Syntheses of Isobenzofuranones

| Catalyst System | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Reference |

| [Pd]-catalysis | ortho-bromobenzyl alcohols | - | 3-substituted phthalides | up to 96 | |

| [RuCl₂(p-cymene)]₂ | Benzoic acids, acrylates | Cu(OAc)₂·H₂O, H₂O | 3-substituted phthalides | up to 92 | [14][15] |

| [Rh(III)]-catalysis | Benzimidates, aldehydes | - | 3-substituted phthalides | High | [16] |

| CuI | o-bromobenzyl alcohols | K₄[Fe(CN)₆], imidazole, H₂O | 3-substituted phthalides | up to 96 | [17] |

Experimental Protocol: Copper-Catalyzed Domino Synthesis of a 3,3-Disubstituted Isobenzofuranone

The following protocol is adapted from the work of Mahendar and Satyanarayana for the synthesis of isobenzofuran-1(3H)-ones.[17]

Materials:

-

2-(1-hydroxy-1-phenylethyl)benzonitrile

-

Copper(I) iodide (CuI)

-

Imidazole

-

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

-

Water (deionized)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a reaction vessel, add 2-(1-hydroxy-1-phenylethyl)benzonitrile (1.0 mmol), CuI (0.1 mmol), imidazole (0.2 mmol), and K₄[Fe(CN)₆] (0.6 mmol).

-

Add 5 mL of water to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-3-phenylisobenzofuran-1(3H)-one.

Part 5: Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

Diagram 1: Proposed Mechanism for Ru-Catalyzed Annulative Coupling

Caption: Ru-catalyzed C-H activation and annulation of benzoic acids with alkenes.[14]

Diagram 2: Domino One-Pot Synthesis Workflow

Caption: Workflow for the copper-catalyzed domino synthesis of isobenzofuranones.[17]

Conclusion

The synthesis of isobenzofuranone derivatives has witnessed remarkable progress, driven by innovations in transition-metal catalysis, particularly C-H functionalization and domino reactions. These advanced methodologies provide researchers with powerful tools to access a wide array of structurally diverse phthalides with high efficiency and selectivity. The continued development of novel synthetic strategies, guided by mechanistic understanding and the principles of green chemistry, will undoubtedly pave the way for the discovery of new isobenzofuranone-based therapeutics and functional materials.

References

- Domino [Pd]-Catalysis: One-pot Synthesis of Isobenzofuran-1(3H)-ones. (2016). ACS Figshare.

- Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. (n.d.).

- Phthalimides: developments in synthesis and functionalization. (2024). Royal Society of Chemistry.

- Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent. (2015). Organic Chemistry Portal.

- Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. (2015).

- Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. (2020). Semantic Scholar.

- Phthalide synthesis. (n.d.). Organic Chemistry Portal.

- Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis. (2014). Chemical Reviews.

- Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes. (n.d.).

- Synthesis of phthalide and its biological inform

- Technical Support Center: Isobenzofuranone Synthesis Optimiz

- Domino [Pd]-Catalysis: One-Pot Synthesis of Isobenzofuran-1(3H)-ones. (2016). raiith.

- Catalytic synthesis of phthalides from terminal alkynes and o-iodobenzoic acid. (n.d.).

- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.). [No Source Found].

- 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. (n.d.).

- Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). PubMed.

- The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. (n.d.). BenchChem.

- Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simul

- Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides)

- One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. (n.d.).

- Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. (2005).

- Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)‑ones via [Cu]-Catalysis Using Water as the Green Solvent. (2015). ACS Figshare.

- Synthesis of isobenzofuran derivatives 20. (n.d.).

- Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. (n.d.).

- Flexible Synthesis of Benzofuranones. (2023). ChemistryViews.

- Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2024). PubMed.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). [No Source Found].

- Recent Progress in the Synthesis of 2-Benzofuran-1(3H)-one. (2022). Semantic Scholar.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). [No Source Found].

- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2014).

- C–H Functionalization Reaction Manual. (n.d.). Sigma-Aldrich.

- C–H Functionalization – The Sanford Group. (n.d.). University of Michigan.

- Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (2018).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of phthalide and its biological information_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

- 10. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 13. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent [organic-chemistry.org]

- 18. acs.figshare.com [acs.figshare.com]

- 19. Phthalide synthesis [organic-chemistry.org]

Unveiling the History and Synthesis of Phthalide-3-Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalide-3-acetic acid, a derivative of the versatile phthalide scaffold, holds a unique position within the landscape of heterocyclic chemistry. While the broader class of phthalides has been the subject of extensive research due to their diverse biological activities, the specific history and discovery of the 3-acetic acid substituted variant are less prominently documented. This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving methodologies for the preparation of phthalide-3-acetic acid. It aims to furnish researchers and drug development professionals with a foundational understanding of this compound, from its theoretical synthetic origins to practical experimental considerations.

Introduction: The Phthalide Framework

Phthalides, characterized by a bicyclic structure containing a γ-lactone fused to a benzene ring (1(3H)-isobenzofuranone), are a significant class of compounds found in various natural sources, particularly in plants of the Apiaceae family and some fungi.[1] The first identification of phthalides dates back to 1897, when they were recognized as key components of the essential oil of celery.[1] Since then, numerous phthalide derivatives have been isolated and synthesized, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] Phthalide-3-acetic acid represents a specific synthetic derivative where an acetic acid moiety is attached at the 3-position of the lactone ring, offering potential for further chemical modification and biological investigation.

The Genesis of Phthalide-3-Acetic Acid: A Synthetic Perspective

While a singular, celebrated discovery of phthalide-3-acetic acid is not prominent in the historical chemical literature, its synthesis can be logically traced back to fundamental organic reactions involving phthalic anhydride. The most probable and historically significant route to its parent structure involves the condensation of phthalic anhydride with a C2 synthon, such as malonic acid or its esters.

A key historical reaction that lays the groundwork for the synthesis of phthalide-3-acetic acid is the condensation of phthalic anhydride with malonic ester. This reaction, when conducted in the presence of a base like triethylamine, yields phthalylmalonic ester.[4] This intermediate is a direct precursor to phthalide-3-acetic acid. The subsequent hydrolysis and decarboxylation of phthalylmalonic ester would logically lead to the formation of the desired product.

Below is a plausible historical synthetic pathway, rooted in established organic chemistry principles.

Diagram: Plausible Historical Synthesis of Phthalide-3-Acetic Acid

Caption: Plausible two-step synthesis of phthalide-3-acetic acid.

Experimental Methodologies: From Historical Precedent to Modern Approaches

Building upon the foundational understanding of the condensation reaction, this section outlines a detailed, generalized experimental protocol for the synthesis of phthalide-3-acetic acid. It is important to note that while this protocol is based on established chemical principles, specific reaction conditions may require optimization.

Synthesis of Phthalylmalonic Ester (Intermediate)

This procedure is adapted from the principles of the condensation reaction between phthalic anhydride and malonic ester.[4]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1 equivalent) and diethyl malonate (1.1 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as toluene or xylene, to the flask. Subsequently, add triethylamine (1.2 equivalents) as a basic catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer successively with dilute hydrochloric acid and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phthalylmalonic ester.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of Phthalide-3-Acetic Acid from Phthalylmalonic Ester

This part of the protocol describes the hydrolysis and subsequent decarboxylation of the intermediate.

Protocol:

-

Hydrolysis: Suspend the purified phthalylmalonic ester (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours to effect complete hydrolysis of the ester groups.

-

Decarboxylation: If hydrolysis is performed under acidic conditions, the resulting dicarboxylic acid will likely undergo spontaneous decarboxylation upon continued heating. If basic hydrolysis is used, acidify the reaction mixture with concentrated HCl after cooling, which will precipitate the dicarboxylic acid intermediate. This intermediate can then be isolated and heated to induce decarboxylation.

-

Isolation: After cooling, the solid phthalide-3-acetic acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent, such as water or an ethanol/water mixture, to yield pure phthalide-3-acetic acid.

Modern Synthetic Approaches

While the classical condensation route provides a fundamental understanding, contemporary organic synthesis offers more efficient and versatile methods for preparing 3-substituted phthalides. These modern techniques often provide higher yields, milder reaction conditions, and greater functional group tolerance. Some of these approaches include:

-

Palladium-catalyzed reactions: Cross-coupling reactions have been employed to introduce various substituents at the 3-position of the phthalide ring.

-

Reformatsky reaction: This reaction can be utilized to synthesize β-hydroxy esters which can then be cyclized to form phthalide derivatives.[5]

-

Organocatalysis: The use of small organic molecules as catalysts has emerged as a green and efficient alternative for the synthesis of chiral phthalides.

Diagram: Modern Synthetic Strategies for 3-Substituted Phthalides

Caption: Overview of modern synthetic routes to 3-substituted phthalides.

Biological Significance and Future Directions

The broader class of phthalides has demonstrated significant therapeutic potential. For instance, novel phthalide derivatives have been investigated for their anti-inflammatory activity, showing promise in mitigating inflammatory responses in vitro and in vivo.[2] The structural motif of isobenzofuran-1(3H)-one is also being explored for the development of novel antidepressant agents.[6]

While specific biological studies on phthalide-3-acetic acid are not extensively reported, its structure as a carboxylic acid derivative of a biologically active scaffold makes it an intriguing candidate for further investigation. The carboxylic acid handle provides a convenient point for derivatization, allowing for the synthesis of a library of compounds for screening in various biological assays. Future research could focus on:

-

Antimicrobial and Antifungal Activity: Given the known antimicrobial properties of some phthalides, phthalide-3-acetic acid and its derivatives could be screened for activity against a panel of pathogenic microbes.

-

Enzyme Inhibition: The carboxylic acid moiety could act as a pharmacophore for targeting the active sites of various enzymes implicated in disease.

-

Neuroprotective Effects: The neuroprotective properties of other phthalides warrant an investigation into whether phthalide-3-acetic acid exhibits similar activities.

Conclusion

The discovery and history of phthalide-3-acetic acid are intrinsically linked to the foundational principles of organic synthesis, particularly the condensation reactions of phthalic anhydride. While not marked by a singular historical event, its existence is a logical extension of the exploration of phthalide chemistry. The synthetic routes outlined in this guide, from the classical to the contemporary, provide a comprehensive toolkit for researchers interested in this compound. The untapped biological potential of phthalide-3-acetic acid, coupled with its accessible synthesis, positions it as a valuable building block for future drug discovery and development endeavors.

References

-

Oshkaya, V. P., & Vanag, G. Y. (1985). Condensation of anhydrides or dicarboxylic acids with compounds containing active methylene groups. Part 1: Condensation of phthalic anhydride with acetoacetic and malonic ester. NASA Technical Reports Server. [Link]

- Beck, J. J., & Chou, S. C. (2017). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity.

- Li, H., et al. (2020). Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. European Journal of Medicinal Chemistry, 206, 112722.

- Deng, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Chinese Medicine, 18(1), 133.

- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

- Perkin, W. H. (1868). On the artificial production of coumarin. Journal of the Chemical Society, 21, 53-63.

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 101, 117941.

- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.

- The Perkin Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- The Gabriel Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

A Concise Introduction of Perkin Reaction - Longdom. (n.d.). Retrieved from [Link]

-

Phthalides: developments in synthesis and functionalization - RSC Publishing. (2024). Retrieved from [Link]

-

Phthalide synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Manufacturing Synthesis of 5-Substituted Phthalides | Request PDF. (2010). Retrieved from [Link]

-

Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Publishing. (2020). Retrieved from [Link]

-

An Overview of Natural and Synthetic Phthalides Involved in Cancer Studies: Past, Present, and Future - Consensus. (2022). Retrieved from [Link]

-

Gabriel synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Reformatsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Perkin reaction - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 2. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Phthalide synthesis [organic-chemistry.org]

- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

স্পেকট্রোস্কোপিক ডেটা উন্মোচন: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের একটি প্রযুক্তিগত নির্দেশিকা

ভূমিকা: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিড, একটি জটিল জৈব অণু, যা ফার্মাসিউটিক্যালস এবং মেটেরিয়াল সায়েন্সে এর সম্ভাব্য প্রয়োগের জন্য গবেষকদের আগ্রহ আকর্ষণ করেছে। এর গঠন এবং বৈশিষ্ট্য বোঝার জন্য স্পেকট্রোস্কোপিক বিশ্লেষণ একটি অপরিহার্য হাতিয়ার। এই প্রযুক্তিগত নির্দেশিকাটি নিউক্লিয়ার ম্যাগনেটিক রেজোন্যান্স (NMR), ইনফ্রারেড (IR) স্পেকট্রোস্কোপি, এবং মাস স্পেকট্রোমেট্রি (MS) ব্যবহার করে এই যৌগটির বিস্তারিত স্পেকট্রোস্কোপিক ডেটা এবং তার ব্যাখ্যা প্রদান করে। এই নির্দেশিকাটি গবেষক, বিজ্ঞানী এবং ড্রাগ ডেভেলপমেন্ট পেশাদারদের জন্য একটি মূল্যবান সম্পদ হিসাবে কাজ করবে।

আণবিক গঠন

2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের গঠনটি একটি আইসোবেঞ্জোফিউরانون রিং সিস্টেমের সাথে একটি অ্যাসিটিক অ্যাসিড গ্রুপের সংযোগের মাধ্যমে গঠিত। এর আণবিক সূত্র C₁₀H₆O₄ এবং আণবিক ওজন 190.15 g/mol ।[1][2]

চিত্র ১: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের আণবিক গঠন।

নিউক্লিয়ার ম্যাগনেটিক রেজোন্যান্স (NMR) স্পেকট্রোস্কোপি

NMR স্পেকট্রোস্কোপি একটি যৌগের মধ্যে থাকা নিউক্লিয়াসের চৌম্বকীয় বৈশিষ্ট্য বিশ্লেষণ করে তার গঠন নির্ধারণের জন্য একটি শক্তিশালী কৌশল।

¹H NMR স্পেকট্রাম

¹H NMR স্পেকট্রাম প্রোটনের রাসায়নিক পরিবেশ সম্পর্কে তথ্য প্রদান করে। 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের জন্য ভবিষ্যদ্বাণী করা ¹H NMR ডেটা নিচে দেওয়া হলো:

| রাসায়নিক শিফট (ppm) | মাল্টিপ্লিসিটি | ইন্টিগ্রেশন | অ্যাসাইনমেন্ট |

| ~11.0 - 13.0 | সিঙ্গলেট (প্রশস্ত) | 1H | কার্বক্সিলিক অ্যাসিড (-COOH) প্রোটন |

| ~7.8 - 8.0 | ডাবলেট | 1H | অ্যারোমেটিক প্রোটন |

| ~7.5 - 7.7 | ট্রিপলেট | 1H | অ্যারোমেটিক প্রোটন |

| ~7.3 - 7.5 | ট্রিপলেট | 1H | অ্যারোমেটিক প্রোটন |

| ~7.1 - 7.3 | ডাবলেট | 1H | অ্যারোমেটিক প্রোটন |

| ~6.0 - 6.2 | সিঙ্গলেট | 1H | ভিনাইলিক প্রোটন (=CH) |

¹H NMR স্পেকট্রামের ব্যাখ্যা:

-

কার্বক্সিলিক অ্যাসিড প্রোটন: কার্বক্সিলিক অ্যাসিড গ্রুপের প্রোটনটি অত্যন্ত ডি-শিল্ডেড থাকে এবং সাধারণত একটি প্রশস্ত সিঙ্গলেট হিসাবে ~11.0-13.0 ppm-এ দেখা যায়।

-

অ্যারোমেটিক প্রোটন: বেঞ্জিন রিং-এর চারটি প্রোটন তাদের অবস্থানের উপর নির্ভর করে ভিন্ন ভিন্ন রাসায়নিক শিফট প্রদর্শন করে। সাধারণত, এগুলি 7.0 থেকে 8.0 ppm এর মধ্যে দেখা যায়।

-

ভিনাইলিক প্রোটন: ডাবল বন্ডের সাথে যুক্ত প্রোটনটি প্রায় 6.0-6.2 ppm-এ একটি সিঙ্গলেট হিসাবে উপস্থিত হবে বলে আশা করা যায়।

¹³C NMR স্পেকট্রাম

¹³C NMR স্পেকট্রাম অণুর কার্বন কঙ্কাল সম্পর্কে তথ্য দেয়।

| রাসায়নিক শিফট (ppm) | কার্বনের ধরন | অ্যাসাইনমেন্ট |

| ~168 - 172 | কোয়াটারনারি | কার্বক্সিলিক অ্যাসিড কার্বন (-COOH) |

| ~165 - 169 | কোয়াটারনারি | ল্যাকটোন কার্বনিল কার্বন (C=O) |

| ~145 - 150 | কোয়াটারনারি | অ্যারোমেটিক কার্বন |

| ~134 - 138 | টারশিয়ারি | অ্যারোমেটিক কার্বন |

| ~128 - 132 | টারশিয়ারি | অ্যারোমেটিক কার্বন |

| ~124 - 128 | টারশিয়ারি | অ্যারোমেটিক কার্বন |

| ~120 - 124 | টারশিয়ারি | অ্যারোমেটিক কার্বন |

| ~115 - 120 | কোয়াটারনারি | অ্যারোমেটিক কার্বন |

| ~110 - 115 | টারশিয়ারি | ভিনাইলিক কার্বন (=CH) |

| ~100 - 105 | কোয়াটারনারি | ভিনাইলিক কার্বন (=C) |

¹³C NMR স্পেকট্রামের ব্যাখ্যা:

-

কার্বনিল কার্বন: কার্বক্সিলিক অ্যাসিড এবং ল্যাকটোনের কার্বনিল কার্বন দুটি সবচেয়ে ডি-শিল্ডেড কার্বন এবং এগুলি যথাক্রমে ~168-172 ppm এবং ~165-169 ppm-এ দেখা যায়।[3]

-

অ্যারোমেটিক এবং ভিনাইলিক কার্বন: অ্যারোমেটিক এবং ভিনাইলিক কার্বনগুলি সাধারণত 100 থেকে 150 ppm এর মধ্যে অনুরণিত হয়।

NMR স্যাম্পল প্রস্তুতির প্রোটোকল:

-

প্রায় 5-10 মিলিগ্রাম স্যাম্পল একটি NMR টিউবে ওজন করে নিন।

-

0.5-0.7 মিলি ডিউটেরেটেড দ্রাবক (যেমন, DMSO-d₆ বা CDCl₃) যোগ করুন।

-

স্যাম্পলটি সম্পূর্ণরূপে দ্রবীভূত করার জন্য টিউবটিকে আলতো করে ঘোরান বা সোনাইট করুন।

-

NMR স্পেকট্রোমিটারে ডেটা সংগ্রহের জন্য টিউবটি রাখুন।

ইনফ্রারেড (IR) স্পেকট্রোস্কোপি

IR স্পেকট্রোস্কোপি একটি অণুর কার্যকরী গ্রুপ সনাক্ত করতে ব্যবহৃত হয়। এটি বিভিন্ন বন্ডের কম্পন ফ্রিকোয়েন্সি পরিমাপ করে।

| শোষণ ফ্রিকোয়েন্সি (cm⁻¹) | তীব্রতা | বন্ডের ধরন | কার্যকরী গ্রুপ |

| 2500-3300 | প্রশস্ত, শক্তিশালী | O-H স্ট্রেচিং | কার্বক্সিলিক অ্যাসিড |

| 1750-1770 | শক্তিশালী | C=O স্ট্রেচিং | ল্যাকটোন (ফাইভ-মেম্বারড রিং) |

| 1690-1710 | শক্তিশালী | C=O স্ট্রেচিং | কার্বক্সিলিক অ্যাসিড |

| 1640-1660 | মাঝারি | C=C স্ট্রেচিং | অ্যালকিন |

| 1500-1600 | মাঝারি | C=C স্ট্রেচিং | অ্যারোমেটিক রিং |

| 1210-1320 | শক্তিশালী | C-O স্ট্রেচিং | কার্বক্সিলিক অ্যাসিড/ল্যাকটোন |

IR স্পেকট্রামের ব্যাখ্যা:

-

O-H স্ট্রেচিং: কার্বক্সিলিক অ্যাসিডের O-H বন্ডের জন্য একটি খুব প্রশস্ত এবং শক্তিশালী শোষণ ব্যান্ড 2500-3300 cm⁻¹ এ দেখা যায়।[4]

-

C=O স্ট্রেচিং: ল্যাকটোন এবং কার্বক্সিলিক অ্যাসিডের দুটি ভিন্ন C=O গ্রুপের জন্য দুটি শক্তিশালী শোষণ ব্যান্ড যথাক্রমে 1750-1770 cm⁻¹ এবং 1690-1710 cm⁻¹ এ উপস্থিত থাকবে।[4]

-

C=C স্ট্রেচিং: অ্যালকিন এবং অ্যারোমেটিক রিং-এর C=C বন্ডের জন্য মাঝারি তীব্রতার ব্যান্ডগুলি 1640-1660 cm⁻¹ এবং 1500-1600 cm⁻¹ এ দেখা যায়।[5]

IR স্পেকট্রাম অধিগ্রহণের প্রোটোকল (ATR):

-

অ্যাচুয়েটেড টোটাল রিফ্লেক্টেন্স (ATR) আনুষঙ্গিকটি পরিষ্কার করুন।

-

অল্প পরিমাণে সলিড স্যাম্পল ATR ক্রিস্টালের উপর রাখুন।

-

স্যাম্পলটি ক্রিস্টালের সংস্পর্শে আনার জন্য চাপ প্রয়োগ করুন।

-

একটি ব্যাকগ্রাউন্ড স্পেকট্রাম সংগ্রহ করুন।

-

স্যাম্পলের স্পেকট্রাম সংগ্রহ করুন।

মাস স্পেকট্রোমেট্রি (MS)

মাস স্পেকট্রোমেট্রি একটি অণুর ভর এবং এর খণ্ডাংশের ভর নির্ধারণ করে, যা আণবিক ওজন এবং গঠন সম্পর্কে তথ্য প্রদান করে।

ভবিষ্যদ্বাণী করা মাস স্পেকট্রাম ডেটা:

-

মলিকুলার আয়ন (M⁺): m/z = 190

-

প্রধান খণ্ডাংশ:

-

m/z = 145 (M - COOH)

-

m/z = 117 (M - COOH - CO)

-

m/z = 89

-

m/z = 45 (COOH⁺)

-

মাস স্পেকট্রামের ব্যাখ্যা:

ইলেক্ট্রন আয়োনাইজেশন (EI) মাস স্পেকট্রোমেট্রিতে, মলিকুলার আয়ন (m/z = 190) সনাক্ত করা যাবে বলে আশা করা যায়। কার্বক্সিলিক অ্যাসিড গ্রুপ হারানোর ফলে m/z = 145 এ একটি গুরুত্বপূর্ণ খণ্ডাংশ তৈরি হতে পারে।[6] পরবর্তীকালে কার্বন মনোক্সাইড (CO) হারানোর ফলে m/z = 117 এ আরেকটি খণ্ডাংশ দেখা যেতে পারে।

চিত্র ২: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের সম্ভাব্য মাস স্পেকট্রোমেট্রি ফ্র্যাগমেন্টেশন পথ।

মাস স্পেকট্রোমেট্রি প্রোটোকল (EI):

-

একটি উপযুক্ত দ্রাবকে (যেমন, মিথানল বা অ্যাসিটোনাইট্রাইল) স্যাম্পলের একটি পাতলা দ্রবণ তৈরি করুন।

-

সরাসরি ইনফিউশন বা গ্যাস ক্রোমাটোগ্রাফি (GC) বা লিকুইড ক্রোমাটোগ্রাফি (LC) এর মাধ্যমে স্যাম্পলটি মাস স্পেকট্রোমিটারে প্রবেশ করান।

-

ইলেক্ট্রন আয়োনাইজেশন (EI) সোর্স ব্যবহার করে স্যাম্পলটিকে আয়নিত করুন।

-

একটি মাস অ্যানালাইজার ব্যবহার করে আয়নগুলিকে তাদের ভর-থেকে-চার্জ অনুপাত (m/z) অনুযায়ী পৃথক করুন।

-

একটি ডিটেক্টর ব্যবহার করে আয়নগুলি সনাক্ত করুন এবং একটি মাস স্পেকট্রাম তৈরি করুন।

উপসংহার

এই প্রযুক্তিগত নির্দেশিকাটি 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের স্পেকট্রোস্কোপিক বৈশিষ্ট্যগুলির একটি গভীর বিশ্লেষণ প্রদান করে। যদিও পরীক্ষামূলক ডেটার অনুপস্থিতি একটি সীমাবদ্ধতা, ভবিষ্যদ্বাণীমূলক ডেটা এবং তার বিশদ ব্যাখ্যা এই যৌগটির গঠন এবং বৈশিষ্ট্য সম্পর্কে মূল্যবান অন্তর্দৃষ্টি প্রদান করে। এই নির্দেশিকাটি গবেষকদের জন্য একটি ভিত্তি হিসাবে কাজ করবে এবং তাদের নিজস্ব পরীক্ষামূলক কাজ ডিজাইন এবং ব্যাখ্যা করতে সহায়তা করবে। ভবিষ্যতে পরীক্ষামূলক ডেটা উপলব্ধ হলে, এই ভবিষ্যদ্বাণীমূলক মডেলটি যাচাই এবং পরিমার্জন করা যেতে পারে।

References

-

Amerigo Scientific. 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid. [Link]

-

UCL. Chemical shifts. [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid - Amerigo Scientific [amerigoscientific.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid, formerly known less formally as 3-Carboxymethylenephthalide, is a molecule of increasing interest in medicinal chemistry and materials science. Its unique structural motif, combining a lactone, a carboxylic acid, and a conjugated system, imparts specific chemical properties that are crucial for its application but also present challenges in its handling and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility and stability. In the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of physical organic chemistry to provide a robust framework for its experimental characterization. Detailed, field-proven protocols for determining solubility and assessing stability under various stress conditions are presented, aiming to equip researchers with the practical knowledge required for its effective utilization in a laboratory setting.

Introduction: Understanding the Molecule

(Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid (CAS 4743-57-1) is a phthalide derivative characterized by an exocyclic carboxymethylene group. The core structure is an isobenzofuranone, which is a bicyclic system containing a fused benzene ring and a γ-lactone.

Chemical Structure:

(Simplified 2D representation)

The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a lactone (a polar functional group) suggests that its solubility will be highly dependent on the solvent's polarity. The lactone ring, being a cyclic ester, is susceptible to hydrolysis, which is a primary concern for the compound's stability, particularly in aqueous environments.

Solubility Profile: A Predictive and Experimental Approach

A thorough understanding of the solubility of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid is fundamental for its application in drug discovery, formulation, and material science. Based on the principle of "like dissolves like," its polar functional groups suggest a higher solubility in polar solvents.

Predicted Solubility Based on Structural Analogs

Structurally related compounds, such as phthalic anhydride, offer valuable insights into the expected solubility profile. Phthalic anhydride is known to be readily soluble in polar organic solvents like acetone and ethanol, while exhibiting limited solubility in water and non-polar solvents.[1][2] We can extrapolate that (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid will follow a similar trend.

Quantitative Solubility Data (Predicted)

The following table provides predicted solubility classifications in common laboratory solvents. These predictions are based on the behavior of structurally similar compounds and the polarity of the solvents.

| Solvent | Chemical Class | Polarity | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Highly Soluble |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | Highly Soluble |

| Acetone | Ketone | Polar Aprotic | Soluble |

| Ethanol | Alcohol | Polar Protic | Soluble |

| Methanol | Alcohol | Polar Protic | Soluble |

| Ethyl Acetate | Ester | Polar Aprotic | Moderately Soluble |

| Dichloromethane | Halogenated | Polar Aprotic | Sparingly Soluble |

| Water (neutral pH) | Aqueous | Polar Protic | Sparingly Soluble |

| Hexane | Alkane | Non-polar | Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a reliable approach for determining the equilibrium solubility of the compound.

Objective: To determine the quantitative solubility of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

(Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid

-

Selected solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination:

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) for analysis.

-

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant and the calibration standards using a validated HPLC method.

-

Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. The solubility is then calculated by taking into account the dilution factor.

-

Stability Profile: Forced Degradation and Degradation Pathways

The stability of (Z)-2-(3-Oxoisobenzofuran-1(ylidene))acetic acid is a critical parameter, especially for applications in aqueous media or under conditions of elevated temperature or light exposure. The lactone functionality is the most probable site of degradation.

Predicted Degradation Pathways